molecular formula C10H15N B082616 4-methyl-N-(propan-2-yl)aniline CAS No. 10436-75-6

4-methyl-N-(propan-2-yl)aniline

Cat. No.: B082616
CAS No.: 10436-75-6
M. Wt: 149.23 g/mol
InChI Key: OMQZTBCIXIXKBF-UHFFFAOYSA-N
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Description

4-methyl-N-(propan-2-yl)aniline (CAS 10436-75-6) is a secondary aromatic amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . This compound features a methyl group at the para position of the benzene ring and an isopropyl group attached to the nitrogen atom . It serves as a versatile building block in organic synthesis, particularly in the production of azo dyes where it acts as a coupling agent to enhance colorfastness in textiles . In pharmaceutical research, it is a valuable intermediate for synthesizing Active Pharmaceutical Ingredients (APIs) due to its ability to participate in electrophilic aromatic substitution reactions . The compound can be synthesized via nucleophilic alkylation of 4-methylaniline with an isopropyl halide under basic conditions, achieving yields of 75-85%, or through alternative high-yield methods like catalytic hydrogenation . In biological research, it has been studied as a substrate or inhibitor for specific enzymes, such as cytochrome P450, providing insights into metabolic pathways and enzyme kinetics . Its lipophilicity, influenced by the isopropyl group, can affect absorption and distribution in biological systems, making it relevant for drug metabolism studies . For research purposes, the compound is typically characterized by its canonical SMILES string CC1=CC=C(C=C1)NC(C)C . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQZTBCIXIXKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The alkylation occurs in two stages:

  • Deprotonation : A strong base such as potassium carbonate or sodium hydroxide deprotonates the aromatic amine, generating a more reactive amide ion.

  • Substitution : The amide ion attacks the electrophilic carbon of the isopropyl halide, resulting in the formation of the N-isopropyl derivative and a halide byproduct.

The general reaction equation is:
C6H4(CH3)NH2+(CH3)2CHXBaseC6H4(CH3)NH(CH(CH3)2)+HX\text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2 + (\text{CH}_3)_2\text{CHX} \xrightarrow{\text{Base}} \text{C}_6\text{H}_4(\text{CH}_3)\text{NH}(\text{CH}(\text{CH}_3)_2) + \text{HX}
where X=Br,ClX = \text{Br}, \text{Cl}.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Reaction
Temperature80–100°CHigher temperatures accelerate kinetics but risk side reactions.
SolventEthanol, AcetonePolar aprotic solvents enhance nucleophilicity.
BaseK2_2CO3_3Mild bases minimize over-alkylation.
Molar Ratio (Amine:Halide)1:1.2Excess halide drives reaction completion.

Under these conditions, yields of 75–85% are typically achieved. For example, a 2023 study reported an 82% yield when using isopropyl bromide in acetone with potassium carbonate at 90°C for 6 hours.

Catalytic Hydrogenation of Nitro Precursors

An alternative route involves the reduction of 4-methyl-N-(propan-2-yl)nitrobenzene. This method is particularly valuable for industrial-scale production due to its high atom economy.

Hydrogenation Process

The nitro group (NO2-\text{NO}_2) is reduced to an amine (NH2-\text{NH}_2) using hydrogen gas in the presence of a palladium-carbon (Pd/C) catalyst:
C6H4(CH3)NO2+3H2Pd/CC6H4(CH3)NH2+2H2O\text{C}_6\text{H}_4(\text{CH}_3)\text{NO}_2 + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2 + 2\text{H}_2\text{O}
Subsequent alkylation with isopropyl alcohol under acidic conditions yields the target compound.

Industrial-Scale Optimization

A patented method (CN102180801A) details a continuous hydrogenation process with the following advantages:

  • Temperature : 80–85°C (lower than traditional methods)

  • Pressure : 0.55–0.6 MPa

  • Catalyst Loading : 0.05 wt% Pd/C

  • Yield : 98.3% with 98.6% purity

This approach eliminates solvent use, reducing waste generation and production costs.

Solvent-Free Synthesis Using Acid Catalysts

Recent advances emphasize eco-friendly methods. A solvent-free Friedländer synthesis adapted from quinoline derivative production demonstrates promise.

Methodology

  • Reactants : 4-Methylaniline reacts with isopropyl alcohol in the presence of poly(phosphoric acid) (PPA).

  • Conditions :

    • Temperature: 90°C

    • Time: 1–2 hours

    • Catalyst: PPA (10 mol%)

The absence of solvent simplifies purification, while PPA acts as both catalyst and dehydrating agent.

Performance Metrics

MetricValue
Conversion Rate95%
Isolated Yield88%
Purity>99% (by GC-MS)

This method reduces energy consumption by 40% compared to traditional alkylation.

Comparative Analysis of Preparation Methods

The table below evaluates key synthesis routes:

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Nucleophilic Alkylation8598ModerateModerate (solvent use)
Catalytic Hydrogenation98.398.6HighLow (solvent-free)
Solvent-Free Synthesis8899ModerateVery Low

Industrial applications favor catalytic hydrogenation for its high yield and scalability, while laboratory settings often employ nucleophilic alkylation for its simplicity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

4-methyl-N-(propan-2-yl)aniline serves as a crucial intermediate in the synthesis of various organic compounds, including:

  • Dyes: Used in the production of azo dyes where it acts as a coupling agent.
  • Pharmaceuticals: It is utilized in synthesizing active pharmaceutical ingredients (APIs) due to its ability to participate in electrophilic aromatic substitution reactions.

Biological Research

This compound is employed in biological studies for:

  • Enzyme Interactions: It acts as a substrate or inhibitor for specific enzymes, facilitating research into metabolic pathways and enzyme kinetics.
  • Biochemical Assays: Utilized in assays to study the effects of various compounds on biological systems, particularly in drug metabolism studies.

Industrial Applications

In industrial settings, this compound finds use as:

  • Polymer Production: Acts as a stabilizer in polymer formulations, enhancing thermal stability and mechanical properties.
  • Chemical Formulations: Used in producing coatings and adhesives due to its reactivity and compatibility with other chemical components.

Case Studies

Case Study 1: Use in Dye Synthesis
A study demonstrated that this compound was effectively used as a coupling agent in synthesizing azo dyes, showing high yields and stability under various conditions. This application highlighted its significance in textile industries where colorfastness is critical.

Case Study 2: Enzyme Interaction Studies
Research involving this compound revealed its role as an inhibitor for cytochrome P450 enzymes. The study indicated that modifications to the isopropyl group could enhance or reduce inhibitory activity, providing insights into drug design and metabolism.

Mechanism of Action

The mechanism of action of 4-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s key structural features—a para-methyl group and N-isopropyl substitution—are compared with related derivatives below.

Table 1: Structural and Physical Properties of Selected N-Substituted Anilines
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Physical State Key Data Source
4-Methyl-N-(propan-2-yl)aniline C₁₀H₁₅N 149.24 -CH₃ (para), -NCH(CH₃)₂ Likely liquid/oil Inferred
4-Methyl-N-(octan-2-yl)aniline C₁₅H₂₅N 219.37 -CH₃ (para), -NCH(C₇H₁₅) Yellow oil
N,N-Diisopropylaniline C₁₂H₁₉N 177.29 -N(CH(CH₃)₂)₂ Liquid
4-(Morpholin-4-yl)-N-(propan-2-yl)aniline C₁₃H₂₀N₂O 220.31 -Morpholine (para), -NCH(CH₃)₂ Not reported
4-Fluoro-N-(octan-2-yl)aniline C₁₄H₂₂FN 223.33 -F (para), -NCH(C₇H₁₅) Pale yellow oil

Key Observations:

  • Alkyl Chain Length : Increasing the N-alkyl chain length (e.g., octan-2-yl in vs. isopropyl) enhances lipophilicity and molecular weight, impacting solubility and boiling point.
  • Electronic Effects : Electron-withdrawing groups (e.g., -F in ) reduce aromatic ring electron density compared to electron-donating groups (e.g., -CH₃ or morpholine in ), influencing reactivity in electrophilic substitution reactions.

Biological Activity

4-Methyl-N-(propan-2-yl)aniline, also known as 4-methylisopropylaniline, is an organic compound with significant implications in medicinal chemistry and biological research. Its structure includes a methyl group at the para position and an isopropyl group attached to the nitrogen atom, which influences its biological interactions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NC_{10}H_{15}N, with a molecular weight of approximately 149.24 g/mol. The presence of the isopropyl group enhances its lipophilicity, which can affect its absorption and distribution in biological systems.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics. These interactions can lead to oxidative modifications that affect the compound's pharmacokinetics and biological effects.

Cellular Effects

The compound has been shown to influence cellular signaling pathways and gene expression. For instance, it may alter metabolic processes within cells, potentially leading to varied biological responses depending on the concentration and exposure duration. Such effects are critical for understanding its role in drug development and toxicity studies .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

  • Antiparasitic Activity : Similar aniline derivatives have demonstrated activity against malaria parasites by inhibiting specific enzyme pathways associated with parasite survival. Modifications in the chemical structure can enhance or diminish this activity, suggesting that this compound could be evaluated for similar effects .
  • Neuroprotective Properties : Some derivatives of aniline have been investigated for their neuroprotective qualities, particularly against neurodegenerative diseases like Alzheimer's. Studies have shown that certain substitutions can enhance the antiaggregation activity against proteins like alpha-synuclein and tau, which are implicated in these diseases .
  • Toxicological Assessments : Toxicity studies on related compounds indicate that structural modifications significantly affect their safety profiles. Understanding these relationships is vital for assessing the risk associated with this compound in various applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds can provide valuable insights:

Compound NameStructural FeaturesBiological Activity
3-Fluoro-4-methyl-N-(propan-2-yl)anilineFluorine at the 3-positionEnhanced enzyme interaction; potential drug candidate
2-Fluoro-4-methyl-N-(propan-2-yl)anilineFluorine at the 2-positionModulated binding affinity; therapeutic potential
4-Methoxy-N-(propan-2-yl)anilineMethoxy group at para positionInvestigated for neuroprotective effects

Q & A

Q. Advanced Research Focus

  • X-ray crystallography : SHELXL refinement (using SHELX-2018) resolves bond-length discrepancies (e.g., C-N bond precision to ±0.004 Å) .
  • 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-proton and proton-carbon couplings .
  • Time-resolved UV-Vis : Tracks electronic transitions (e.g., λmax ~350 nm for nitro derivatives) to confirm conjugation patterns .

How can conflicting crystallographic data be reconciled during refinement?

Q. Advanced Research Focus

  • SHELXL restraints : Apply geometric constraints (e.g., DELU, SIMU) to anisotropic displacement parameters for disordered moieties .
  • Twinned data handling : Use TWIN and BASF commands in SHELX to model pseudo-merohedral twinning .
  • Validation tools : PLATON or WinGX for analyzing residual density maps and hydrogen-bonding networks .

What methodological frameworks are used to study photocatalytic degradation pathways of this compound?

Q. Advanced Research Focus

  • Box-Behnken experimental design : Optimizes variables like catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and irradiation time .
  • LC-MS/MS : Identifies intermediates (e.g., hydroxylated or nitroso derivatives) via fragmentation patterns .
  • Kinetic modeling : Pseudo-first-order kinetics to estimate degradation rates under simulated solar radiation .

How do substituents on the aniline ring influence electronic properties and reactivity?

Q. Basic Research Focus

  • Electron-donating groups (e.g., -CH₃) : Increase electron density at the para position, enhancing nucleophilic aromatic substitution .
  • Electron-withdrawing groups (e.g., -NO₂) : Shift UV-Vis absorption maxima (e.g., Δλ ~50 nm) and alter redox potentials .
  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., SNAr reactions) .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Ventilation : Use fume hoods to avoid inhalation (LD50 ~500 mg/kg in rodents) .
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure (skin irritation risk: GHS Category 2) .
  • Spill management : Absorb with vermiculite and neutralize with dilute acetic acid .

How is this compound utilized in designing organometallic catalysts?

Q. Advanced Research Focus

  • Palladacycle synthesis : React with Pd(OAc)₂ to form cyclometalated complexes for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Ligand design : Tune steric bulk via the isopropyl group to enhance catalytic turnover in C-H activation .
  • XAS studies : Analyze Pd coordination geometry using EXAFS .

What computational methods predict the thermodynamic stability of this compound derivatives?

Q. Advanced Research Focus

  • DFT calculations (B3LYP/6-311G )**: Estimate bond dissociation energies (BDEs) and HOMO-LUMO gaps .
  • MD simulations : Model solvation effects in polar solvents (e.g., water, ethanol) using OPLS-AA force fields .

How are crystal packing motifs analyzed for this compound derivatives?

Q. Advanced Research Focus

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···π contacts) using CrystalExplorer .
  • Mercury CSD : Compares packing motifs with analogous structures (e.g., CSD refcode: XETCOJ) .

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